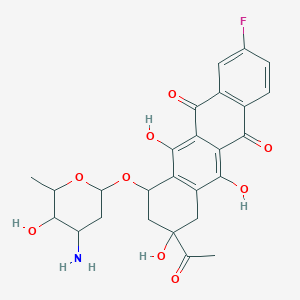
3-FD-Daunomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-FD-Daunomycin, also known as this compound, is a useful research compound. Its molecular formula is C26H26FNO9 and its molecular weight is 515.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
3-FD-Daunomycin has shown promise in various therapeutic contexts:
- Leukemia Treatment : It remains a cornerstone in the treatment regimens for acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), often used in combination with other agents like cytarabine to enhance efficacy .
- Solid Tumors : Emerging studies suggest that this compound may be effective against solid tumors, although its application in this area requires further investigation. Its ability to penetrate tumor tissues effectively is being explored through novel delivery systems .
Drug Delivery Systems
The integration of this compound into advanced drug delivery systems represents a significant area of research:
- Nanoparticle Encapsulation : Researchers are developing nanoparticles that encapsulate this compound to enhance its bioavailability and target specificity. This method aims to minimize systemic toxicity while maximizing therapeutic effects on tumor cells .
- DNA Nanostructures : Innovative applications involve using DNA nanostructures as carriers for this compound. These structures can be engineered to release the drug in response to specific cellular environments, improving targeted therapy outcomes .
Case Studies
Several case studies illustrate the application of this compound in clinical settings:
- Colorectal Cancer Study : A recent study demonstrated that daunorubicin (and by extension, its derivatives) effectively suppressed GLI1 activity in colorectal cancer models, suggesting potential for broader applications beyond traditional leukemia treatments .
- Adipocyte Interaction : Research indicates that white adipose tissue can metabolize daunorubicin, impacting its efficacy. Understanding these interactions is crucial for optimizing treatment regimens involving this compound .
Comparative Data Table
The following table summarizes the key aspects of this compound compared to standard daunorubicin:
| Feature | This compound | Daunorubicin |
|---|---|---|
| Mechanism | DNA intercalation; topoisomerase inhibition | DNA intercalation; topoisomerase inhibition |
| Primary Use | Emerging solid tumor therapies; leukemia | Established leukemia treatment |
| Delivery Method | Nanoparticle encapsulation; DNA nanostructures | Intravenous administration |
| Side Effects | Potentially reduced toxicity with targeted delivery | Cardiotoxicity; nausea |
| Current Research Focus | Enhanced targeting; solid tumors | Combination therapies |
Eigenschaften
CAS-Nummer |
118243-77-9 |
|---|---|
Molekularformel |
C26H26FNO9 |
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-3-fluoro-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26FNO9/c1-9-21(30)15(28)6-17(36-9)37-16-8-26(35,10(2)29)7-14-18(16)25(34)20-19(24(14)33)22(31)12-4-3-11(27)5-13(12)23(20)32/h3-5,9,15-17,21,30,33-35H,6-8,28H2,1-2H3 |
InChI-Schlüssel |
MMKVWGKEKQZJPZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5)F)O)(C(=O)C)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5)F)O)(C(=O)C)O)N)O |
Synonyme |
3-FD-daunomycin 3-fluoro-4-demethoxydaunomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















